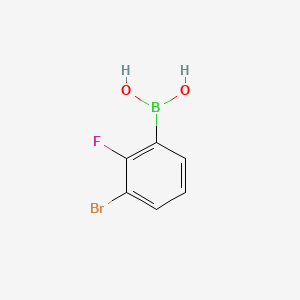

(3-Bromo-2-fluorophenyl)boronic acid

Descripción general

Descripción

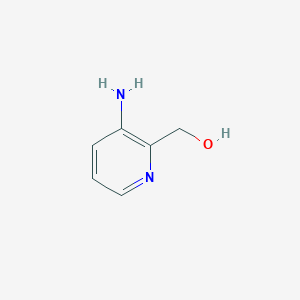

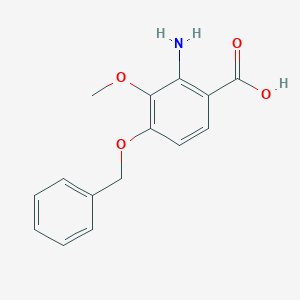

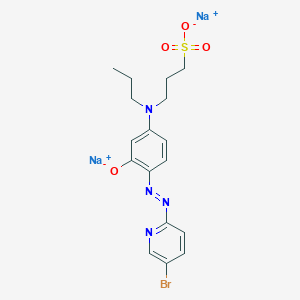

(3-Bromo-2-fluorophenyl)boronic acid is a chemical compound with the empirical formula C6H5BBrFO2 . It has a molecular weight of 218.82 . The compound appears as a solid and has a melting point of 225-227 °C . It is typically used in laboratory settings .

Molecular Structure Analysis

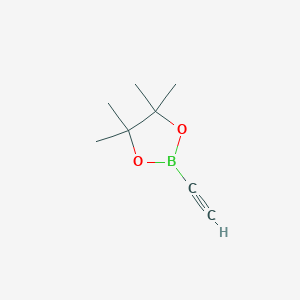

The SMILES string representation of (3-Bromo-2-fluorophenyl)boronic acid is OB(O)c1cccc(Br)c1F . The InChI representation is 1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H .

Chemical Reactions Analysis

Boron reagents like (3-Bromo-2-fluorophenyl)boronic acid are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, and the organoboron reagents used in these reactions are generally stable, easy to prepare, and environmentally benign .

Physical And Chemical Properties Analysis

(3-Bromo-2-fluorophenyl)boronic acid is a solid compound with a melting point of 225-227 °C . It has a molecular weight of 218.82 .

Aplicaciones Científicas De Investigación

- Scientific Field : Chemistry

- Application Summary : (3-Bromo-2-fluorophenyl)boronic acid is a chemical compound with the CAS Number: 352535-97-8. It is typically a white to pale-yellow powder or crystals . It is used in various chemical reactions due to its boronic acid group .

- Methods of Application : This compound is usually stored in an inert atmosphere at room temperature . The specific methods of application would depend on the particular chemical reaction it is being used in.

- Scientific Field : Materials Science

- Application Summary : While not directly related to (3-Bromo-2-fluorophenyl)boronic acid, borophene is a related boron-based material that has been attracting attention in materials science . It has a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .

- Methods of Application : The synthesis methods of borophene nanomaterials are varied and complex, and they are a topic of ongoing research .

- Results or Outcomes : Borophene has a high electroactive surface area, an anisotropic nature, high electron mobility, controlled optical properties, thin-film deposition, and the possibility to generate surface functionalities .

General Use of (3-Bromo-2-fluorophenyl)boronic acid

Borophene Nanomaterials

- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications

- Application Summary : Boronic acid (BA)-mediated cis-diol conjugation is a well-studied reaction that has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . This includes the exploration of novel chemistries using boron to fuel emergent sciences .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in. The article emphasizes the fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction. In general, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- Scientific Field : Materials Science

- Application Summary : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .

- Methods of Application : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .

- Results or Outcomes : These materials have found important applications in many areas, especially in biomedical areas. Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .

- Scientific Field : Materials Science

- Application Summary : Boronic-acid-derived COFs have been studied for their potential applications .

- Methods of Application : The synthesis, building block design, and mechanism of COF formation are part of the study .

- Results or Outcomes : The structures and properties of these COFs, their processing and implementation into functional devices, as well as examples of application for which these materials have been studied .

Boronic Acid-Based Dynamic Click Chemistry

Boronic Acid-Containing Hydrogels

Boronic-Acid-Derived Covalent Organic Frameworks (COFs)

- Scientific Field : Materials Science

- Application Summary : Boronic-acid-derived COFs are crystalline and porous materials with a vast chemical and structural diversity . They are synthesized in a bottom-up approach from molecular building blocks by condensation polymerization reactions to form layered or spatial complex structures .

- Methods of Application : The synthesis, building block design, and mechanism of COF formation are part of the study .

- Results or Outcomes : The structures and properties of these COFs, their processing and implementation into functional devices, as well as examples of application for which these materials have been studied .

- Scientific Field : Organic Chemistry

- Application Summary : Bromobenzene can react with a Grignard reagent (organomagnesium compound) to form a new carbon-carbon bond, leading to the introduction of various functional groups .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction .

- Scientific Field : Organic Chemistry

- Application Summary : Fluorobenzene can undergo metalation reactions, where a metal species (such as an organolithium or organomagnesium compound) replaces a hydrogen atom on the benzene ring . These metalated intermediates can then be used in various synthetic transformations .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction .

- Scientific Field : Organic Chemistry

- Application Summary : Phenylboronic acid can participate in acid-catalyzed rearrangement reactions, leading to the formation of different isomers or products .

- Methods of Application : The specific methods of application would depend on the particular chemical reaction it is being used in .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction .

Boronic Acid-Derived Covalent Organic Frameworks (COFs)

Grignard Reaction

Metalation Reactions

Acid-Catalyzed Rearrangements

Safety And Hazards

Direcciones Futuras

Boron reagents like (3-Bromo-2-fluorophenyl)boronic acid have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . They have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . These applications suggest potential future directions in the fields of materials science and medicinal chemistry.

Propiedades

IUPAC Name |

(3-bromo-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLOSORNRRMFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584268 | |

| Record name | (3-Bromo-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-fluorophenyl)boronic acid | |

CAS RN |

352535-97-8 | |

| Record name | (3-Bromo-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)